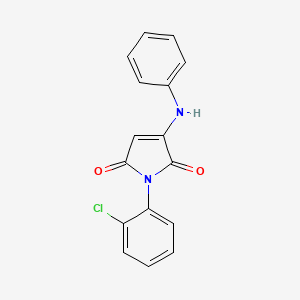

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-anilino-1-(2-chlorophenyl)pyrrole-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-12-8-4-5-9-14(12)19-15(20)10-13(16(19)21)18-11-6-2-1-3-7-11/h1-10,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZSSGMBLWFOFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized to form the pyrrole-2,5-dione core. The reaction conditions often require the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert the pyrrole-2,5-dione core to a more reduced state.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can react with the chlorophenyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, reduced pyrrole compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione exhibit significant biological activities, including:

- Antibacterial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains. For instance, compounds with similar structures have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

- Anticancer Potential : The compound has been evaluated for its antiproliferative effects in cancer cell lines. It has shown the ability to destabilize tubulin assembly, which is crucial for cancer cell division .

Applications in Medicinal Chemistry

The unique properties of this compound make it a promising scaffold for drug development. Below are some notable applications:

Antibacterial Agents

The compound has been synthesized as part of efforts to develop new antibacterial agents. Its structural modifications have led to derivatives with enhanced activity against resistant bacterial strains. For example, certain derivatives have shown greater potency than standard antibiotics like vancomycin .

Anticancer Research

Research has focused on the compound's ability to inhibit tubulin polymerization, which is a critical mechanism in cancer therapy. Its derivatives have been tested for their effects on cancer cell proliferation and apoptosis .

Comparative Analysis of Related Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-amino-3-chloro-1H-pyrrole-2,5-dione | Contains amino and chloro groups | Potential tyrosine kinase inhibitor | Varies in reactivity due to different substituents |

| Maleimide | Simpler structure without amino substitution | Used in bioconjugation reactions | Lacks chlorophenyl group but shares pyrrole core |

| 3-bromo-1H-pyrrole-2,5-dione | Similar core structure with bromine substitution | Exhibits antimicrobial properties | Bromine alters electronic properties significantly |

This table illustrates how variations in substituents can affect biological activity and reactivity.

Case Studies

Several studies have documented the synthesis and evaluation of biological activities associated with this compound:

- Synthesis and Antibacterial Evaluation : A study synthesized several derivatives of pyrrole-based compounds and evaluated their antibacterial activity against MRSA. Results indicated that specific modifications significantly enhanced efficacy .

- Anticancer Mechanism Exploration : Another research effort investigated the mechanism by which pyrrole derivatives inhibit cancer cell proliferation. The findings suggested that these compounds disrupt microtubule dynamics, leading to cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 1-(2-Chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione

- CAS Number : 1203-24-3 (base structure; exact derivative may vary)

- Molecular Formula : C₁₆H₁₁ClN₂O₂

- Molecular Weight : 298.73 g/mol

- Purity : ≥95% (industrial grade) .

Structural Features: The compound features a pyrrole-2,5-dione core substituted at the 1-position with a 2-chlorophenyl group and at the 3-position with a phenylamino moiety. This configuration confers unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.

Comparison with Structural Analogs

Pyrrole-2,5-dione Derivatives with Varied Substituents

| Compound Name | Substituents (R1, R2) | Yield (%) | Melting Point (°C) | Elemental Analysis (C/H/N) |

|---|---|---|---|---|

| 3-(Benzo[d]isoxazol-3-yl)-4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-... | Benzoisoxazolyl, bromoindole | 21.3 | 180–182 | 58.21/4.49/10.53 (calc: 58.30/4.50/10.50) |

| 3-(Benzo[d]isoxazol-3-yl)-4-(6-fluoro-1-(3-morpholinopropyl)-1H-indol-3-yl)-... | Benzoisoxazolyl, fluoroindole | 29.9 | 219–221 | 65.99/4.75/11.87 (calc: 66.00/4.80/11.90) |

| Target Compound | 2-Chlorophenyl, phenylamino | N/A | N/A | Theoretical: ~62.30/3.70/9.40 |

Key Observations :

- Substituent Impact: The target compound’s phenylamino group (vs.

- Synthetic Yield: Yields for analogs in range from 11.5% to 29.9%, suggesting challenges in synthesizing bulky indole-morpholinopropyl derivatives. The target compound’s yield is unspecified but likely comparable .

- Thermal Stability : Melting points for analogs correlate with substituent polarity; the target compound’s melting point is unreported but expected to fall within 180–220°C based on structural similarity .

Protein Kinase C (PKC) Inhibitors

Example: Gö6983 (3-[1-[3-(dimethylamino)-propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione)

- Activity : Potent PKC inhibitor (IC₅₀ ~10 nM) with applications in stem cell research .

- Structural Contrast: Unlike the target compound, Gö6983 features dual indole substituents and a dimethylaminopropyl chain, enhancing membrane permeability and kinase binding affinity.

- Biological Relevance: The target compound’s phenylamino group may limit kinase inhibition efficacy compared to Gö6983’s indole-based pharmacophore .

Agricultural Chemicals: Pyrrole-2,5-dione Pesticides

Example : Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Use : Fungicide targeting broad-spectrum plant pathogens .

- Comparison: Fluoroimide’s dichloro and fluorophenyl groups increase electrophilicity, enhancing reactivity with microbial enzymes. The target compound’s chlorophenyl and phenylamino groups may reduce environmental persistence but limit pesticidal activity .

Biological Activity

1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione is a synthetic organic compound notable for its complex structure, which includes a pyrrole core substituted with a chlorophenyl group and a phenylamino group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method is the condensation of 2-chlorobenzaldehyde with phenylhydrazine, leading to the formation of an intermediate hydrazone that cyclizes to yield the desired pyrrole derivative. The reaction conditions often require acidic or basic catalysts and elevated temperatures to facilitate cyclization.

Synthetic Route Summary

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Condensation | 2-Chlorobenzaldehyde + Phenylhydrazine | Acidic/Basic catalyst, heat |

| 2 | Cyclization | Intermediate Hydrazone | Elevated temperature |

Anticancer Properties

Research into the biological activity of this compound has identified its potential as an anticancer agent . Studies have shown that derivatives of pyrrole-2,5-diones can inhibit the growth of various cancer cell lines. For example, compounds similar to this structure have demonstrated significant inhibitory effects on colon cancer cells (HCT-116, SW-620) with growth inhibition concentrations (GI50) ranging from to M .

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits antimicrobial activity . It has been tested against various bacterial strains, showing promising results in inhibiting microbial growth. The mechanism is believed to involve disruption of cellular processes in bacteria, although specific pathways remain to be fully elucidated .

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The compound can modulate enzyme activity and disrupt cellular signaling pathways, potentially leading to apoptosis in cancer cells. This action is similar to other known inhibitors targeting growth factor receptors like EGFR and VEGFR2 .

Study on Antitumor Activity

A notable study investigated the effects of modified pyrrole-2,5-dione derivatives on cancer cell viability. In vitro tests revealed that while lower concentrations (10 µg/mL and 50 µg/mL) did not induce significant toxicity, higher concentrations (100 µg/mL) resulted in reduced cell viability (79% for one derivative) . This highlights the importance of dosage in therapeutic applications.

Interaction with Lipid Membranes

Another study focused on the interaction between pyrrole derivatives and lipid bilayer membranes. The findings suggested that these compounds could intercalate into membranes, altering their properties and potentially affecting receptor interactions crucial for cellular signaling .

Q & A

Q. What are the established synthetic routes for 1-(2-chlorophenyl)-3-(phenylamino)-1H-pyrrole-2,5-dione, and what key reaction parameters influence yield?

Answer: The compound is typically synthesized via cyclocondensation of maleic anhydride derivatives with o-chloroaniline, followed by phenylamination. Critical parameters include solvent polarity (e.g., toluene or DMF), temperature (120–140°C), and stoichiometric ratios of reactants. Design of Experiments (DoE) methodologies can systematically optimize these variables to maximize yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what diagnostic peaks should researchers expect?

Answer:

- 1H NMR : Aromatic protons appear at δ 7.2–7.8 ppm, with distinct splitting patterns due to substituents on the chlorophenyl and phenylamino groups.

- 13C NMR : Carbonyl carbons resonate near 170 ppm, while aromatic carbons range from 110–140 ppm.

- FTIR : Strong C=O stretches at ~1770 cm⁻¹ and N-H stretches (from phenylamino) at ~3300 cm⁻¹.

- X-ray crystallography (for crystalline derivatives): Confirms dihedral angles between aromatic rings (e.g., 45–60°) .

Q. What are the critical physicochemical properties (e.g., solubility, thermal stability) that impact experimental handling?

Answer: The compound exhibits low aqueous solubility (use polar aprotic solvents like DMSO or DMF), melts at 209–211°C (decomposition observed above 200°C), and is sensitive to moisture. Storage under anhydrous conditions at -20°C is recommended .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) elucidate reaction mechanisms in the synthesis of this compound?

Answer: Density Functional Theory (DFT) calculations can identify transition states and intermediates in cyclocondensation reactions. For example, ICReDD’s hybrid approach integrates quantum chemical calculations with experimental data to predict optimal reaction pathways, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in reported bioactivity data across studies (e.g., pesticide efficacy vs. cytotoxicity)?

Answer:

Q. What advanced reactor designs improve scalability and selectivity in its synthesis?

Answer:

Q. How does structural modification at the phenylamino group affect electronic properties and reactivity?

Answer: Electron-withdrawing substituents (e.g., -NO₂) increase the electrophilicity of the pyrrole-dione core, enhancing reactivity in nucleophilic additions. Hammett plots correlate substituent σ values with reaction rates, while cyclic voltammetry reveals redox potentials shifted by ~0.2 V per substituent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.